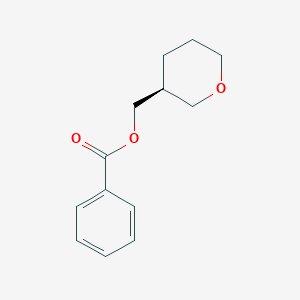

(S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate

Description

Properties

IUPAC Name |

[(3S)-oxan-3-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-13(12-6-2-1-3-7-12)16-10-11-5-4-8-15-9-11/h1-3,6-7,11H,4-5,8-10H2/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENZOXDGFQZGOW-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)COC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](COC1)COC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate typically involves the formation of the tetrahydropyran ring followed by esterification with benzoic acid. One common method involves the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . Another approach uses cerium ammonium nitrate to react with tertiary 1,4- and 1,5-diols at room temperature, yielding tetrahydropyran derivatives with high yield and stereoselectivity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydroalkoxylation reactions using efficient catalysts such as lanthanide triflates or silver (I) triflate, which facilitate the intramolecular addition of hydroxyl or carboxyl groups to olefins under mild conditions .

Chemical Reactions Analysis

Types of Reactions

(S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate can undergo various chemical reactions, including:

Oxidation: The tetrahydropyran ring can be oxidized to form lactones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the benzoate ester, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted tetrahydropyran derivatives, lactones, and reduced alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound’s structural motif is found in various natural products with biological activity.

Industry: Used in the synthesis of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate involves its interaction with specific molecular targets and pathways. The tetrahydropyran ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzoate ester group can undergo hydrolysis to release benzoic acid, which has various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s distinctiveness lies in its tetrahydropyran-substituted methyl group , contrasting with linear alkyl or aromatic substituents in common benzoates. Key structural analogs include:

Key Observations :

- Molecular Weight : The tetrahydropyran derivative (220.26 g/mol) closely aligns with hexyl benzoate (220.27 g/mol), suggesting similar volatility profiles.

- Odor : Unlike naturally occurring analogs (e.g., benzyl benzoate’s almond-like scent), the tetrahydro-2H-pyran-3-yl variant’s odor is undocumented but likely influenced by its cyclic ether group, which may reduce volatility compared to linear alkyl chains.

- Solubility : The tetrahydropyran group’s oxygen atom could enhance polarity and aqueous solubility relative to purely hydrophobic analogs like hexyl benzoate.

Enantiomeric Comparison: (S)- vs. (R)-Forms

The (S)- and (R)-enantiomers share identical molecular formulas and weights but differ in spatial arrangement. Key considerations include:

Implications :

- Biological Activity : Enantiomers often exhibit divergent interactions with chiral biological targets (e.g., enzymes, receptors). For example, (S)-configured esters may show enhanced binding affinity in certain pharmacological contexts.

- Stability : Cyclic ether groups may confer hydrolytic stability compared to linear esters, but enantiomeric differences in degradation kinetics remain unstudied.

Biological Activity

(S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate is a compound of interest in pharmacology due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its unique tetrahydropyran ring fused with a benzoate moiety. The stereochemistry of the compound plays a crucial role in determining its biological interactions and efficacy.

1. Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds similar to this compound. For instance, derivatives of related structures have shown significant activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action often involves disrupting bacterial cell walls or inhibiting essential enzymes.

2. Enzyme Inhibition

The compound exhibits potential as an enzyme inhibitor. Research indicates that related compounds show strong inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes . The IC50 values for these interactions suggest promising pharmacological applications in treating conditions like Alzheimer's disease and urinary tract infections.

3. Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including lung and colon cancers. For example, certain meroterpenoids have shown IC50 values as low as 3.9 µg/ml against lung cancer cells . This suggests that the compound could be further explored for its potential in cancer therapy.

Case Studies

- Study on Antibacterial Activity : A synthesized derivative was tested against multiple bacterial strains, showing moderate to strong activity, particularly against gram-positive bacteria . The study highlighted the structure-activity relationship, indicating that specific modifications to the benzoate moiety enhanced antibacterial efficacy.

- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of various meroterpenoids, this compound was noted for its selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for reducing side effects in cancer treatments.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with active sites on enzymes, leading to inhibition of their activity.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing structural damage.

- Signal Transduction Modulation : There is evidence suggesting that similar compounds can influence signaling pathways involved in cell proliferation and apoptosis.

Q & A

Q. What are the common synthetic routes for preparing (S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate?

The compound is synthesized via nucleophilic substitution reactions using BF₃·OEt₂ as a Lewis acid catalyst. For example, tetrahydro-2H-pyran derivatives are typically prepared by reacting aldehydes with allyl or epoxy silanes under controlled conditions (0°C in THF), yielding products in 57–84% efficiency. NMR spectroscopy (¹H and ¹³C) is critical for confirming structural integrity .

Q. How is the stereochemical configuration of the tetrahydro-2H-pyran core validated during synthesis?

Chiral chromatography (e.g., HPLC with chiral stationary phases) and optical rotation measurements are employed to confirm enantiomeric purity. Comparative analysis of NMR chemical shifts with literature data for analogous compounds ensures stereochemical fidelity .

Q. What key reactivity patterns are observed in the tetrahydro-2H-pyran scaffold under acidic or basic conditions?

The benzoate ester group undergoes hydrolysis under basic conditions (e.g., NaOH/MeOH), while the pyran oxygen participates in hydrogen bonding, influencing solubility. Acidic conditions (e.g., HCl) may lead to ring-opening reactions, necessitating careful pH control during derivatization .

Advanced Research Questions

Q. How do transition-metal catalysts influence functionalization of the tetrahydro-2H-pyran scaffold?

Palladium and rhodium catalysts enable C–Si bond cleavage, facilitating cross-coupling reactions. For instance, Rh-catalyzed cleavage of trialkylsilyl groups under mild conditions allows benzosilole formation, while Pd-mediated silylene transfer reactions with silacyclopropanes yield silacycloheptadienes . Silver-zinc bimetallic systems enhance silylene transfer efficiency for synthesizing trans-dioxasilacyclononenes .

Q. What experimental strategies resolve contradictions in regioselectivity during multi-component coupling reactions?

Steric and electronic effects dominate regioselectivity. For example, bulky nitriles (e.g., t-BuCN) halt Zr-mediated coupling reactions prematurely, enabling isolation of intermediates like zirconacyclopropene-azasilacyclopentadiene complexes. Kinetic studies and isotopic labeling (e.g., deuterated solvents) clarify competing pathways .

Q. How can stereochemical outcomes be controlled in catalytic asymmetric synthesis?

Chiral ligands (e.g., BINOL-derived phosphoramidites) paired with Cu or Zn catalysts enforce enantioselectivity in carbonyl insertions. For example, copper-catalyzed C≡N bond insertion into silacyclopropenes achieves >90% enantiomeric excess (ee) in azasilacyclopentadienes .

Q. What analytical techniques are prioritized for characterizing reaction intermediates with low stability?

Low-temperature NMR (−40°C to −90°C) and cryogenic X-ray crystallography stabilize transient intermediates. Mass spectrometry (HRMS-ESI) with in-line quenching (e.g., acetic acid) captures reactive species like silacyclobutane-zirconium adducts .

Methodological Challenges and Solutions

Q. How are competing reaction pathways managed in palladium-catalyzed C–H silylation?

Substituent effects on the pyran ring dictate pathway dominance. Electron-withdrawing groups (e.g., benzoate) favor C(sp³)–H activation over β-hydride elimination. Additives like Ag₂O suppress side reactions by scavenging halide byproducts .

Q. What strategies optimize yield in sterically hindered coupling reactions?

High-dilution conditions (0.001 M) and slow reagent addition minimize oligomerization. For example, iterative optimization of BF₃·OEt₂ loading (10–20 mol%) in allylation reactions improves yields from 57% to 84% .

Q. How are computational methods integrated to predict reaction outcomes?

DFT calculations (e.g., B3LYP/6-31G*) model transition states for Si–C bond cleavage, guiding catalyst selection. Machine learning algorithms trained on historical data (e.g., Hammett parameters) predict regioselectivity in nitrile insertions .

Data Contradiction Analysis

Q. How are conflicting reports on silacyclobutane stability reconciled?

Stability varies with substituents: Electron-deficient silacyclobutanes (e.g., fluorinated analogs) exhibit longer half-lives (>24 h at 25°C) versus alkyl-substituted derivatives (<1 h). Controlled kinetic experiments under inert atmospheres (Ar glovebox) validate these trends .

Q. Why do similar substrates show divergent reactivity in zirconium-mediated couplings?

Substrate flexibility dictates reactivity. Rigid diynes (e.g., Si-tethered 1,6-heptadiyne) undergo efficient Zr insertion, while flexible analogs form polymeric byproducts. Preorganization via hydrogen bonding (e.g., –OH groups) enhances reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.